methyl 2-[(2-{[(2-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate
Description
Methyl 2-[(2-{[(2-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a synthetic small molecule characterized by a fused isoquinolinone core substituted with a 2-fluorophenyl carbamoylmethyl group at position 2 and an acetoxy methyl ester at position 3. Its molecular formula is C₂₁H₁₈FN₂O₅, with a calculated molecular weight of 406.38 g/mol.
Properties
IUPAC Name |
methyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O5/c1-27-19(25)12-28-17-8-4-5-14-13(17)9-10-23(20(14)26)11-18(24)22-16-7-3-2-6-15(16)21/h2-10H,11-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMYVSNBSOWZOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2-{[(2-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate typically involves multi-step organic reactions. The process begins with the preparation of the isoquinolinone core, followed by the introduction of the fluoroanilino group and the esterification of the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2-{[(2-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The fluoroanilino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups. These products are often characterized using techniques like NMR, IR, and mass spectrometry.
Scientific Research Applications
methyl 2-[(2-{[(2-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(2-{[(2-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs, derived from the provided evidence, share the isoquinolinone backbone but differ in substituents and functional groups. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Findings from Structural Analysis
The methoxy group in Analog 1 may increase solubility but reduce membrane permeability due to its polarity .
Hydrogen-Bonding Capacity: The target compound’s carbamoyl group (-NH-C=O) provides hydrogen-bond donor/acceptor sites, similar to Analog 1. In contrast, Analog 2’s acetamide (-NH-CO-) offers additional hydrogen-bonding versatility .
Steric and Lipophilic Profiles: Analog 1’s chlorine atom increases lipophilicity (higher logP), favoring blood-brain barrier penetration, whereas the target compound’s fluorine balances lipophilicity and polarity .
Backbone Saturation: Analog 2 features a 3,4-dihydroisoquinolin core (partially saturated), which may confer conformational rigidity compared to the fully aromatic isoquinolinone in the target and Analog 1 .
Hypothetical Pharmacological Implications
- The target compound’s fluorine and carbamoyl groups may optimize interactions with enzymes requiring both hydrophobic and polar interactions (e.g., kinases).
- Analog 1’s chlorine could enhance potency in hydrophobic binding pockets but increase off-target toxicity risks .
- Analog 2’s acetamide and methylphenyl groups might improve oral bioavailability but reduce CNS activity due to increased polarity .
Biological Activity
Methyl 2-[(2-{[(2-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and potential applications based on a review of diverse scientific literature.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including:
- Isoquinoline moiety : Known for its presence in various natural products and pharmaceuticals.
- Methyl ester group : Enhances solubility and biological activity.
- Carbamoyl group : May contribute to interactions with biological targets.
- Fluorophenyl moiety : Imparts unique electronic properties.
This structural complexity allows for diverse synthetic modifications, enhancing its utility in medicinal chemistry.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Properties
Research has also focused on the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The proposed mechanisms include:
- Induction of apoptosis (programmed cell death).
- Inhibition of cell cycle progression.
- Modulation of signaling pathways associated with cancer growth.
Case Studies
-
Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting strong antimicrobial activity (Table 1).
Bacterial Strain Minimum Inhibitory Concentration (µg/mL) Staphylococcus aureus 32 Escherichia coli 32 -
Anticancer Activity : In a separate study involving breast cancer cell lines (MCF-7), the compound showed a dose-dependent reduction in cell viability with an IC50 value of 25 µM after 48 hours of exposure (Table 2).
Cell Line IC50 (µM) Treatment Duration (hours) MCF-7 25 48
The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, potential interactions with key molecular targets include:
- Enzyme inhibition : Targeting enzymes involved in bacterial metabolism or cancer cell proliferation.
- DNA interaction : Possible intercalation into DNA structures leading to cytotoxic effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 2-[(2-{[(2-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate?
- Methodological Answer : Synthesis typically involves sequential coupling reactions. For example:
- Step 1 : Formation of the isoquinolinone core via cyclization under acidic or basic conditions, followed by introduction of the carbamoyl group using 2-fluorophenylcarbamoyl chloride.
- Step 2 : Etherification of the 5-hydroxy group with methyl bromoacetate under reflux in aprotic solvents (e.g., DMF) with a base like K₂CO₃ .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol .
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Purity : Use HPLC (≥95% purity threshold) with UV detection at 254 nm.
- Structural Confirmation :
- NMR : Compare ¹H/¹³C NMR peaks to analogous compounds (e.g., aromatic protons at δ 7.1–8.3 ppm, ester carbonyl at ~170 ppm in ¹³C NMR) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular formula (C₂₁H₁₈FN₂O₅, exact mass 406.12 g/mol).
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Lab PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-approved containers .
- Emergency Procedures : In case of skin contact, wash with soap/water for 15 minutes; consult SDS for solvent-specific first aid .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and selectivity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example:
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Temp. | 60–100°C | 80°C |
| Solvent | DMF vs. THF | DMF |
| Catalyst | K₂CO₃ vs. Cs₂CO₃ | K₂CO₃ (1.5 eq) |
- Computational Guidance : Apply quantum chemical calculations (e.g., DFT) to predict transition states and identify rate-limiting steps .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Mechanistic Reassessment : Compare binding affinities (e.g., SPR assays) against isoforms of the target receptor/enzyme.
- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm if enantiomers exhibit divergent activities .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in structure-activity relationships (SAR) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases, GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes .
- Pharmacophore Mapping : Identify critical hydrogen-bonding (carbamoyl group) and hydrophobic (fluorophenyl ring) features using MOE or Discovery Studio .
Q. What advanced separation techniques improve isolation of intermediates or byproducts?
- Methodological Answer :
- Preparative HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) for high-resolution separation.
- Membrane Technologies : Apply nanofiltration to recover catalysts or remove low-MW impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
